Pentalenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentalenic acid is a tricyclic sesquiterpenoid compound that has been isolated from various Streptomyces species. It is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites. This compound is typically found as a co-metabolite of the sesquiterpenoid antibiotic pentalenolactone and related natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of pentalenic acid involves an intramolecular double Michael reaction as a key step. The process begins with the preparation of bis-enone from 4,4-dimethylcyclopent-2-enone in six steps. This intermediate is then heated with chlorotrimethylsilane, triethylamine, and zinc chloride to yield tricyclo[7.3.0.0]dodecanedione, which undergoes further transformations to produce this compound .
Industrial Production Methods: The biosynthesis involves the hydroxylation of 1-deoxythis compound mediated by the cytochrome P450 enzyme CYP105D7 .
Chemical Reactions Analysis
Types of Reactions: Pentalenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The enzyme this compound synthase (CYP105D7) catalyzes the hydroxylation of 1-deoxythis compound to form this compound .
Common Reagents and Conditions:
Oxidation: The hydroxylation reaction requires reduced ferredoxin and molecular oxygen (O₂) as reagents.
Major Products: The primary product of the hydroxylation reaction is this compound itself. Other products formed in related biosynthetic pathways include pentalenolactone and its derivatives .
Scientific Research Applications
Pentalenic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound serves as a model compound for studying sesquiterpenoid biosynthesis and enzyme catalysis.
Biology: It is used to investigate the metabolic pathways and genetic regulation in Streptomyces species.
Medicine: this compound and its derivatives have potential antibiotic properties, making them subjects of interest in the development of new antimicrobial agents
Mechanism of Action
Pentalenic acid is similar to other sesquiterpenoid compounds such as pentalenolactone and its derivatives. These compounds share a common biosynthetic pathway and structural features. this compound is unique in its role as a shunt metabolite and its specific enzymatic conversion by CYP105D7 .
Comparison with Similar Compounds
- Pentalenolactone
- 1-deoxypentalenic acid
- Neopentalenoketolactone
This compound stands out due to its specific biosynthetic role and the unique enzymatic reactions it undergoes.
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1S,2R,5R,8S,9R)-9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18)/t8-,10+,11-,12-,15+/m1/s1 |
InChI Key |
WBLTVUMJMJIOGQ-YCGCYHNXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC([C@@H]([C@H]3C=C2C(=O)O)O)(C)C |
SMILES |
CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C |
Canonical SMILES |
CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.